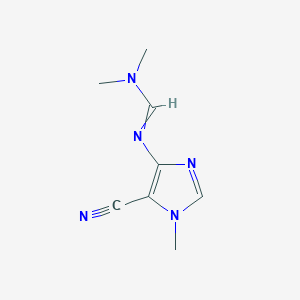![molecular formula C9H18N2O B11823848 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol CAS No. 2126160-75-4](/img/structure/B11823848.png)
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl)ethan-1-ol ist eine heterocyclische Verbindung mit der Summenformel C9H18N2O. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein Pyrrolo[3,2-b]pyridin-Ringsystem beinhaltet, das mit einer Ethan-1-ol-Gruppe verbunden ist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-(Octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl)ethan-1-ol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion eines Pyridinderivats mit einem geeigneten Amin, gefolgt von Reduktions- und Cyclisierungsschritten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren und Lösungsmitteln, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, wie z. B. Temperatur, Druck und die Verwendung von industriellen Lösungsmitteln und Katalysatoren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
2-(Octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl)ethan-1-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die Alkoholgruppe in eine Carbonylgruppe umwandeln.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Ethan-1-ol-Gruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um ungewollte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Alkoholgruppe ein Keton oder Aldehyd ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
2-(Octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl)ethan-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkung mit verschiedenen Enzymen und Rezeptoren.
Medizin: Es werden laufend Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer industriell relevanter Verbindungen verwendet
Wirkmechanismus
Der Wirkmechanismus von 2-(Octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl)ethan-1-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Ziele modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .
Analyse Chemischer Reaktionen
Types of Reactions
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethan-1-ol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the molecule .
Wissenschaftliche Forschungsanwendungen
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrrolo[2,3-b]pyridin: Eine weitere heterocyclische Verbindung mit ähnlichen strukturellen Merkmalen.
1H-Pyrazolo[3,4-b]pyridin: Bekannt für seine biomedizinischen Anwendungen und eine ähnliche Ringstruktur.
1H-Pyrrolo[3,4-c]pyridin: Wird in verschiedenen chemischen und biologischen Studien verwendet
Einzigartigkeit
2-(Octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl)ethan-1-ol ist aufgrund seiner spezifischen Ringstruktur und des Vorhandenseins der Ethan-1-ol-Gruppe einzigartig, was ihm einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
2126160-75-4 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c12-7-6-11-5-1-2-8-9(11)3-4-10-8/h8-10,12H,1-7H2 |
InChI-Schlüssel |
AZYQIKKOBZQFQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CCN2)N(C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)


![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)



![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)






